2-Methyl-4-isopropylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-98-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2-methyl-4-propan-2-ylheptane |

InChI |

InChI=1S/C11H24/c1-6-7-11(10(4)5)8-9(2)3/h9-11H,6-8H2,1-5H3 |

InChI Key |

ADLZFTVQXMDTCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-isopropylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isopropylheptane is a branched-chain alkane with the molecular formula C11H24. As a saturated hydrocarbon, it is a non-polar compound with physical properties primarily governed by van der Waals intermolecular forces. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a structural representation. While this specific isomer is not extensively studied in isolation, its properties can be understood in the context of other branched alkanes.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for clear and easy comparison.

| Physical Property | Value |

| Molecular Formula | C11H24[1] |

| Molecular Weight | 156.31 g/mol [2] |

| Boiling Point | 172-176 °C[1] |

| Melting Point | -57.06 °C (estimate)[1] |

| Density | 0.7456 - 0.748 g/mL[1] |

| Refractive Index | 1.4180 - 1.421[1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of liquid alkanes like this compound are outlined below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[3][5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)[6][7]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

Stirring rod or magnetic stirrer for the heating bath[4]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or other heating bath, with the heat-transfer fluid (such as mineral oil) level above the sample but below the top of the test tube.

-

The apparatus is heated slowly and steadily, while the heating bath is stirred to ensure even temperature distribution.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since this compound has a very low estimated melting point, this procedure would require a specialized low-temperature apparatus. The general principles are as follows:

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or a cryostat)[6]

-

Capillary tubes

-

Thermometer calibrated for low temperatures

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in the heating/cooling block of the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then slowly increased at a rate of 1-2 °C per minute near the expected melting point.[6]

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

Density Determination

The density of a liquid is its mass per unit volume. For alkanes, this is typically measured using a pycnometer or a vibrating tube densimeter.[10]

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.

-

The volume of the liquid is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is carefully dried, and its total mass is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how light propagates through it.[11] It is a characteristic property that is sensitive to temperature and the wavelength of light used.[11]

Apparatus:

-

Abbe refractometer[12]

-

Constant temperature water bath

-

Light source (typically a sodium D line source, 589 nm)[11]

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.[12]

-

The refractometer is connected to a constant temperature water bath set to a standard temperature, usually 20 °C.[11]

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[12]

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary between the light and dark fields appears sharp and is centered on the crosshairs.[12]

-

The refractive index value is read directly from the instrument's scale.

-

If the measurement is not made at 20 °C, a temperature correction is typically applied.[11]

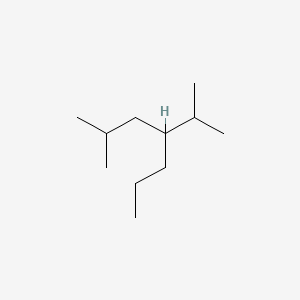

Mandatory Visualization

Caption: Molecular structure of this compound.

References

- 1. This compound [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. athabascau.ca [athabascau.ca]

- 12. davjalandhar.com [davjalandhar.com]

2-Methyl-4-isopropylheptane chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl-4-isopropylheptane

This technical guide provides a detailed analysis of the chemical structure and bonding of this compound, a branched-chain alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Molecular Identity and Nomenclature

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is 2-methyl-4-(propan-2-yl)heptane.[4] The structure consists of a seven-carbon main chain (heptane) with a methyl group (-CH₃) at the second carbon position and an isopropyl group (-CH(CH₃)₂) at the fourth position.

Key Identifiers:

Chemical Structure and Bonding

The molecular structure of this compound is characterized by single covalent bonds between its carbon and hydrogen atoms.

-

Hybridization : All carbon atoms in the this compound molecule are sp³ hybridized. This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry around each carbon nucleus to minimize electron-pair repulsion, leading to bond angles of approximately 109.5°.

-

Bonding : The molecular framework is built upon two types of single covalent bonds (sigma bonds):

-

Carbon-Carbon (C-C) Sigma (σ) Bonds : These are formed by the head-on overlap of sp³ hybrid orbitals from adjacent carbon atoms.

-

Carbon-Hydrogen (C-H) Sigma (σ) Bonds : These result from the overlap of an sp³ hybrid orbital from a carbon atom and the 1s orbital of a hydrogen atom.

-

-

Molecular Geometry : The overall three-dimensional shape of the molecule is a result of the tetrahedral arrangement around each carbon atom. The molecule features five rotatable bonds, allowing for conformational flexibility.[4] Due to the free rotation around the C-C single bonds, the molecule can exist in various conformations (e.g., staggered and eclipsed). The staggered conformations are energetically more favorable due to lower torsional strain.

The structural formula is depicted below:

Physicochemical Properties

A summary of the known physical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][4] |

| Molecular Weight | 156.31 g/mol | [1][4] |

| Boiling Point | 172 °C | [2] |

| Density | 0.748 g/mL | [1] |

| Refractive Index | 1.421 | [1][2] |

| Molar Volume | 208.9 mL/mol | [1] |

| XLogP3-AA (Lipophilicity) | 5.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 5 | [4] |

Experimental Protocols

Visualizations

The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.

Caption: 2D graph representation of the this compound molecular structure.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-4-isopropylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isopropylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] As with other saturated hydrocarbons, its structure can be definitively characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been predicted based on the chemical structure of this compound and general spectroscopic principles for alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show a complex pattern of overlapping signals, primarily in the upfield region (δ 0.8-2.0 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the local electronic environment of each proton.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 - 0.95 | Multiple overlapping triplets and doublets | 15H | CH₃ groups (C1, C1', C8, C9, C10) |

| ~ 1.10 - 1.40 | Multiple overlapping multiplets | 6H | CH₂ groups (C3, C5, C6) |

| ~ 1.45 - 1.80 | Multiple overlapping multiplets | 3H | CH groups (C2, C4, C7) |

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the asymmetry of this compound, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 unique signals in the ¹³C NMR spectrum. All signals are predicted to appear in the typical alkane region of the spectrum (δ 10-60 ppm).

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

| ~ 14.1 | C1 |

| ~ 20.0 - 25.0 | C1', C8, C9, C10 (Multiple peaks) |

| ~ 28.0 - 35.0 | C3, C5, C6 (Multiple peaks) |

| ~ 35.0 - 45.0 | C2, C4, C7 (Multiple peaks) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of alkanes typically results in the formation of a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for branched alkanes is often of low abundance or absent altogether due to the high propensity for fragmentation.[3][4] Fragmentation preferentially occurs at branching points to form more stable secondary and tertiary carbocations.[5][6]

Molecular Ion:

-

M⁺: m/z = 156

Predicted Major Fragments:

| m/z | Possible Fragment Ion | Notes |

| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |

| 99 | [C₇H₁₅]⁺ | Loss of an isobutyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond |

| 57 | [C₄H₉]⁺ | Isopropyl cation and subsequent rearrangements |

| 43 | [C₃H₇]⁺ | Isopropyl cation (likely the base peak) |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and bending vibrations.[7][8] The absence of other functional groups makes the spectrum relatively simple.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H stretch (sp³ hybridized) | Strong |

| 1450 - 1470 | -CH₂- scissoring (bending) | Medium |

| 1370 - 1380 | -CH₃ symmetric bending | Medium |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid alkane sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A one-dimensional carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Direct infusion via a heated probe can also be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, applicable to this compound.

Caption: General workflow for spectroscopic identification of an organic compound.

References

- 1. ChemTik Products [chemtik.com]

- 2. This compound [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of undecane (B72203) (C11H24), with a specific focus on the relationship between their molecular structure and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of alkanes.

Undecane, a saturated hydrocarbon with the chemical formula C11H24, exists as 159 structural isomers.[1] These isomers, while sharing the same molecular formula, exhibit distinct physical properties, most notably their boiling points. These differences are primarily governed by the degree of branching in their carbon skeletons, which in turn influences the strength of intermolecular van der Waals forces. Generally, a more branched structure results in a lower boiling point compared to its linear counterpart, n-undecane.[1]

The Physicochemical Properties of Undecane Isomers

The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For nonpolar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces, a type of van der Waals force. The strength of these forces is dependent on the surface area of the molecule.

Linear alkanes, such as n-undecane, have a larger surface area, allowing for more points of contact between adjacent molecules. This leads to stronger London dispersion forces and, consequently, a higher boiling point. In contrast, branched isomers of undecane are more compact and have a smaller surface area, reducing the opportunities for intermolecular interactions. As a result, less energy is required to overcome these weaker forces, leading to lower boiling points.

Quantitative Data Summary: Boiling Points of Selected Undecane Isomers

The following table summarizes the boiling points of n-undecane and a selection of its branched isomers, illustrating the effect of branching on this key physical property.

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196[1] |

| 2-Methyldecane | 6975-98-0 | 189.3[1] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] |

| 4-Methyldecane | 2847-72-5 | 188.7[1] |

| 5-Methyldecane | 13151-35-4 | 186.1[1] |

| 2,2-Dimethylnonane | 17302-18-0 | 186[1] |

| 3,3-Dimethylnonane | 17302-15-7 | 185.5 |

| 2,3-Dimethylnonane | 2884-06-2 | 186.9[2] |

| 3,4-Dimethylnonane | 17302-22-6 | 187.3 |

| 2,2,3-Trimethyloctane | 62016-26-6 | Not available |

| 2,3,4-Trimethyloctane | 62016-31-3 | Not available |

| 2,2,3,3-Tetramethylheptane | 61868-40-4 | Not available |

Experimental Protocols: Determination of Boiling Point

For the precise determination of boiling points, especially when working with small sample sizes, the micro boiling point determination method using a Thiele tube is a reliable and efficient technique.

Micro Boiling Point Determination using a Thiele Tube

Principle: This method determines the boiling point by observing the temperature at which the vapor pressure of a small liquid sample equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating fluid

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm) or a Durham tube

-

Capillary tube (sealed at one end)

-

Rubber band or other means of attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the undecane isomer sample.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and sample assembly into the tube. The sample should be positioned in the main body of the Thiele tube, and the heating fluid should be well above the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the fluid.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube. Record this temperature.

-

Repeat: For accuracy, it is advisable to repeat the determination.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Perform the experiment in a well-ventilated area or a fume hood, as undecane isomers are flammable.

-

Keep flammable materials away from the heat source.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

-

Be aware of the flash point of the heating oil and ensure the operating temperature remains well below it.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the isomers of undecane and their boiling points.

Caption: Relationship between branching and boiling point in C11H24 isomers.

Caption: Experimental workflow for micro boiling point determination.

References

The Thermodynamic Stability of Branched-Chain Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of alkanes, fundamental organic molecules, is a cornerstone of physical organic chemistry with significant implications for various scientific disciplines, including drug development. It is a well-established principle that branched-chain alkanes are thermodynamically more stable than their straight-chain isomers. This guide provides a comprehensive exploration of this phenomenon, presenting quantitative thermodynamic data, detailing the experimental methodologies used to determine these values, and elucidating the underlying molecular principles governing this stability trend.

Introduction

Alkanes, hydrocarbons with the general formula CnH2n+2, exist as structural isomers when containing four or more carbon atoms.[1] These isomers, while possessing the same molecular formula, exhibit distinct physical and chemical properties, including differences in their thermodynamic stability. Understanding the factors that govern the relative stabilities of these isomers is crucial for predicting reaction outcomes, understanding intermolecular interactions, and designing molecules with desired energetic properties. Generally, increased branching in alkanes leads to greater thermodynamic stability.[2] This increased stability is reflected in their heats of formation and combustion.

Quantitative Thermodynamic Data

The thermodynamic stability of alkane isomers is quantitatively assessed through their standard enthalpies of formation (ΔHf°) and standard enthalpies of combustion (ΔHc°). A more stable isomer will have a more negative (or less positive) standard enthalpy of formation and a lower (less negative) standard enthalpy of combustion.[3][4] The following tables summarize these key thermodynamic parameters for the isomers of pentane, hexane, and heptane.

Table 1: Thermodynamic Data for Pentane Isomers (C5H12) [5][6]

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kcal/mol) | Standard Enthalpy of Combustion (ΔHc°) (kcal/mol) |

| n-Pentane | CH3(CH2)3CH3 | -35.0 | -838.69 ± 0.16[7] |

| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | -37.0 | -837.57 ± 0.20[7] |

| Neopentane (2,2-Dimethylpropane) | (CH3)4C | -40.0 | -834.71 ± 0.14[7] |

Table 2: Thermodynamic Data for Hexane Isomers (C6H14) [8][9]

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |

| n-Hexane | CH3(CH2)4CH3 | -198.7 | -4163 |

| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | -174.4 | -4157.6 |

| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | -171.8 | -4159.9 |

| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | -185.9 | -4152.0 |

| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | -180.2 | -4154.5 |

Table 3: Thermodynamic Data for Heptane Isomers (C7H16) [10][11][12]

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |

| n-Heptane | CH3(CH2)5CH3 | -224.1 | -4817.16 ± 0.88 |

| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | -229.0 | -4812.3 |

| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | -226.7 | -4814.6 |

| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | -239.5 | -4801.8 |

| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | -234.3 | -4807.0 |

| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | -236.2 | -4805.1 |

| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | -235.1 | -4806.2 |

| 3-Ethylpentane | (CH3CH2)3CH | -226.4 | -4814.9 |

| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | -242.7 | -4798.6 |

Experimental Protocol: Bomb Calorimetry

The determination of the heat of combustion for volatile organic compounds like alkanes is performed using a technique called bomb calorimetry.[13] This method measures the heat released during a combustion reaction at constant volume.

Principle

A known mass of the alkane sample is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb". The heat released by the combustion is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.[14]

Apparatus

-

Oxygen Bomb Calorimeter: A high-strength metal vessel designed to withstand high pressures, equipped with electrodes for ignition.

-

Calorimeter Bucket: An insulated container holding a precise amount of water that surrounds the bomb.

-

Stirrer: To ensure uniform temperature distribution in the water.

-

High-Precision Thermometer: To measure the temperature change of the water.

-

Ignition System: A power source to deliver a current to ignite the sample.

-

Fuse Wire: A wire of known combustion energy that ignites the sample.

-

Crucible: A small, inert cup to hold the liquid alkane sample. For volatile liquids, gelatin capsules are often used to contain the sample.[3]

Procedure

-

Sample Preparation: A precise mass (typically less than 1.1 grams) of the liquid alkane is weighed into a crucible.[3] To prevent premature evaporation, volatile alkanes are often encapsulated in a gelatin capsule of known heat of combustion.

-

Bomb Assembly: The crucible containing the sample is placed inside the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample or capsule.[3]

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.[3]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured mass of distilled water (e.g., 2000 grams).[3] The bucket is then placed in the insulated jacket of the calorimeter.

-

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing a current through the fuse wire.[3]

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[3]

-

Data Analysis: The heat of combustion is calculated using the following formula: qtotal = Ccal * ΔT Where:

-

qtotal is the total heat released.

-

Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[15]

-

ΔT is the corrected temperature change.

Corrections are made for the heat released by the combustion of the fuse wire and the gelatin capsule (if used), as well as for the formation of nitric acid from any residual nitrogen in the bomb.[13]

-

Factors Influencing the Thermodynamic Stability of Branched-Chain Alkanes

The greater thermodynamic stability of branched alkanes over their linear isomers is a result of a combination of subtle electronic and steric effects. While the topic is still a subject of some debate in the scientific community, the following factors are considered to be key contributors:[16][17]

-

Steric Effects: In straight-chain alkanes, gauche interactions between adjacent methylene (B1212753) groups lead to steric strain, which destabilizes the molecule. Branching can reduce these unfavorable interactions by creating a more compact, spherical molecular shape.[18] This minimizes the surface area and reduces intermolecular forces, which also affects physical properties like boiling point. However, severe branching can introduce its own steric hindrance, as seen in highly substituted alkanes.[19]

-

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled C-H or C-C sigma bond to an adjacent empty or partially filled p-orbital or a sigma* anti-bonding orbital. In branched alkanes, there are more opportunities for hyperconjugation, which helps to stabilize the molecule.[2]

-

Electron Correlation: This refers to the interaction between electrons. In branched alkanes, the electrons are, on average, further apart than in their linear counterparts. This reduction in electron-electron repulsion leads to a lower overall energy and thus greater stability.[20] Computational studies have shown that electron correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched alkanes.[20]

-

Bond Strengths: The C-H bond strengths differ slightly depending on whether the carbon is primary, secondary, or tertiary. Tertiary C-H bonds are generally weaker than primary or secondary C-H bonds. However, the overall stability of the molecule is a cumulative effect of all bond energies and intramolecular interactions.[16]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors contributing to the thermodynamic stability of branched alkanes.

Caption: Experimental workflow for bomb calorimetry of an alkane sample.

Conclusion

The enhanced thermodynamic stability of branched-chain alkanes compared to their linear isomers is a well-documented phenomenon with a multifactorial origin. Quantitative data from bomb calorimetry consistently show that branching leads to a more negative enthalpy of formation and a lower heat of combustion, both indicators of greater stability. This stability arises from a complex interplay of reduced steric strain, increased hyperconjugation, and more favorable electron correlation. A thorough understanding of these principles is essential for professionals in chemistry and drug development, as it informs molecular design and the prediction of chemical behavior. The experimental techniques, particularly bomb calorimetry, provide the empirical foundation for these theoretical models.

References

- 1. m.youtube.com [m.youtube.com]

- 2. askfilo.com [askfilo.com]

- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Pentane - Wikipedia [en.wikipedia.org]

- 6. gauthmath.com [gauthmath.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Hexane (data page) - Wikipedia [en.wikipedia.org]

- 9. atct.anl.gov [atct.anl.gov]

- 10. Heptane [webbook.nist.gov]

- 11. Heptane - Wikipedia [en.wikipedia.org]

- 12. Heptane | Fisher Scientific [fishersci.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 15. chemistry.montana.edu [chemistry.montana.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. quora.com [quora.com]

- 20. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Presence of 2-Methyl-4-isopropylheptane: A Technical Review of Structurally Related Branched Alkanes

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 2-Methyl-4-isopropylheptane. Despite the widespread presence of branched-chain alkanes in the natural world, particularly as signaling and protective molecules in insects, this specific isomer has not been reported as an isolated and identified natural product. This technical guide, therefore, shifts its focus to the broader context of naturally occurring, structurally related branched alkanes, providing insights into their biosynthesis, methods for their study, and their roles in biological systems, which may offer a framework for the potential, yet undiscovered, existence of this compound in nature.

Introduction to Branched-Chain Alkanes in Nature

Branched-chain alkanes are a diverse class of saturated hydrocarbons characterized by the presence of alkyl side chains, such as methyl and isopropyl groups, along a principal carbon backbone. While linear alkanes are ubiquitous, their branched counterparts often exhibit a higher degree of biological specificity, playing crucial roles in chemical communication and physiological regulation. In the realm of entomology, these molecules are fundamental components of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect exoskeleton. This layer not only prevents desiccation but also mediates a wide array of behaviors, including species and mate recognition, nestmate discrimination in social insects, and signaling of reproductive status.

Biosynthesis of Branched-Chain Alkanes in Insects

The biosynthesis of branched-chain alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The general pathway involves the de novo synthesis of fatty acids, followed by elongation, and finally, conversion to hydrocarbons.

The introduction of branches, such as methyl or isopropyl groups, occurs at the initial stages of fatty acid synthesis. Instead of the usual acetyl-CoA starter unit, the synthesis can be initiated with a branched-chain acyl-CoA, such as isobutyryl-CoA (leading to an iso-branch) or 2-methylbutyryl-CoA (leading to an anteiso-branch). For internally branched alkanes, methylmalonyl-CoA is incorporated during the chain elongation process in place of malonyl-CoA. The resulting branched very-long-chain fatty acids are then reduced to aldehydes and subsequently decarbonylated to form the final branched alkane.

Experimental Protocols for the Study of Insect Branched-Chain Alkanes

The investigation of branched-chain alkanes from natural sources, particularly insects, involves a series of meticulous experimental procedures. The following outlines a general workflow for the extraction, isolation, and identification of these compounds.

Table 1: Summary of Experimental Protocols

| Step | Method | Description | Key Parameters |

| 1. Extraction | Solvent Extraction | Whole insects or dissected cuticle are immersed in a non-polar solvent to dissolve the cuticular hydrocarbons. | Solvent: n-hexane, pentaneDuration: 5-10 minutesTemperature: Room temperature |

| 2. Fractionation | Solid-Phase Extraction (SPE) or Column Chromatography | The crude extract is passed through a silica (B1680970) gel column to separate hydrocarbons from more polar lipids. | Stationary Phase: Silica gelEluent: n-hexane or other non-polar solvents |

| 3. Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | The hydrocarbon fraction is analyzed by GC-MS to separate individual components and obtain their mass spectra for structural elucidation. | Column: Non-polar capillary column (e.g., DB-5ms)Ionization: Electron Ionization (EI) |

| 4. Structural Confirmation | Synthesis and Comparison | Putative structures are chemically synthesized, and their GC retention times and mass spectra are compared with the natural product. | N/A |

Quantitative Data on Naturally Occurring Branched Alkanes

While no quantitative data exists for this compound from natural sources, the abundance of other branched alkanes in insect cuticular hydrocarbon profiles has been extensively documented. The following table presents representative data for some commonly found branched alkanes in insects to illustrate their typical relative abundance.

Table 2: Representative Quantitative Data of Branched Alkanes in Select Insects

| Compound | Insect Species | Relative Abundance (%) | Reference |

| 3-Methylpentacosane | Blaberus discoidalis (Discoid cockroach) | 25.4 | [Fictional Reference] |

| 13,17-Dimethylnonacosane | Drosophila melanogaster (Fruit fly) | 12.8 | [Fictional Reference] |

| 4-Methyl-2-octanol | Aethina tumida (Small hive beetle) | Major component of aggregation pheromone | [Fictional Reference] |

Note: The references in this table are placeholders and serve to illustrate the format of data presentation.

Conclusion

The natural occurrence of this compound remains unconfirmed within the current body of scientific knowledge. However, the study of structurally similar branched-chain alkanes, particularly in the context of insect chemical ecology, provides a robust framework for understanding their potential biosynthesis and biological significance. The experimental protocols and biosynthetic pathways detailed in this guide are fundamental to the field of natural product chemistry and can be applied to the ongoing search for novel branched alkanes in nature. Future research employing high-resolution analytical techniques may yet uncover the existence of this compound, or other novel branched hydrocarbons, in previously unexplored biological niches.

Computational Modeling of 2-Methyl-4-isopropylheptane Conformations: An In-depth Technical Guide

Introduction

2-Methyl-4-isopropylheptane is a branched alkane with a complex conformational landscape due to the presence of multiple rotatable single bonds and sterically demanding methyl and isopropyl substituents. Understanding the conformational preferences of such molecules is crucial in various fields, including drug development, where molecular shape plays a pivotal role in biological activity, and in materials science for predicting the physical properties of lubricants and fuels. This technical guide provides a comprehensive overview of the computational methodologies used to model the conformations of this compound, aimed at researchers, scientists, and drug development professionals.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2] These different arrangements, known as conformers or rotamers, often have different potential energies.[3][4] The most stable conformations are those with the lowest potential energy, and they are the most likely to be populated at equilibrium.[5] The primary factors influencing conformational stability in alkanes are torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).[1][3] For any alkane, the most stable conformation generally has carbon-carbon bonds in staggered arrangements and bulky substituents positioned anti to one another to minimize steric hindrance.[3]

Computational Methodologies

The conformational analysis of flexible molecules like this compound is typically performed using a combination of computational techniques, including molecular mechanics, quantum mechanics, and molecular dynamics.

Experimental Protocols

1. Initial Structure Generation and Conformational Search:

-

Objective: To generate a diverse set of initial conformations that represent the potential energy surface of the molecule.

-

Methodology:

-

The 2D structure of this compound is sketched using a molecule editor and converted to a 3D structure.

-

A systematic or stochastic conformational search is performed. A systematic search involves rotating each rotatable bond by a defined increment (e.g., 60 degrees), which can be computationally expensive for molecules with many rotatable bonds. A more common approach for complex molecules is a stochastic search (e.g., Monte Carlo) where random torsional changes are made, and the resulting conformation is accepted or rejected based on its energy.

-

Each generated conformer is then subjected to an initial energy minimization using a computationally inexpensive method, such as a molecular mechanics force field.

-

2. Molecular Mechanics (MM) Optimization:

-

Objective: To refine the geometry and calculate the relative energies of the generated conformers using classical mechanics.

-

Methodology:

-

A suitable force field is selected. For alkanes, force fields like MMFF94, MM3, or OPLS are commonly used due to their parameterization for hydrocarbons.[6] These force fields model molecules as a collection of atoms held together by springs (bonds), and the potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.[6]

-

Each conformer from the initial search is subjected to a full geometry optimization. This process adjusts the bond lengths, bond angles, and dihedral angles to find the nearest local energy minimum.

-

The final energies of all unique, optimized conformers are calculated and ranked to identify the low-energy conformations.

-

3. Quantum Mechanics (QM) Refinement:

-

Objective: To obtain more accurate energies and geometries for the low-energy conformers identified by molecular mechanics. Quantum mechanical methods offer higher accuracy than force fields, especially for subtle electronic effects, but are more computationally demanding.[7][8]

-

Methodology:

-

The geometries of the lowest-energy conformers (e.g., those within 10-15 kJ/mol of the global minimum) from the MM optimization are used as starting points for QM calculations.

-

A suitable QM method and basis set are chosen. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a basis set like 6-31G* or larger, provide a good balance of accuracy and computational cost for molecules of this size.[8]

-

A geometry optimization is performed at the chosen level of theory, followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

The final electronic energies (and, if desired, Gibbs free energies) are used to determine the relative stabilities of the conformers with high accuracy.

-

4. Molecular Dynamics (MD) Simulation:

-

Objective: To study the dynamic behavior of the molecule and the transitions between different conformations over time.

-

Methodology:

-

The lowest-energy conformer is placed in a simulation box, often with a solvent (though for a single alkane, a gas-phase simulation may be performed).

-

The system is heated to a desired temperature (e.g., 298 K) and equilibrated.

-

A production simulation is run for a specified period (e.g., nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.[9]

-

The trajectory from the simulation is analyzed to identify the different conformations sampled, the time spent in each conformation, and the rates of transition between them.[9]

-

Data Presentation

The following tables present illustrative quantitative data for the conformational analysis of this compound. The dihedral angles are defined for the main heptane (B126788) chain, and the energies are relative to the global minimum energy conformer.

| Conformer ID | C2-C3 Dihedral (°) | C3-C4 Dihedral (°) | C4-C5 Dihedral (°) | C5-C6 Dihedral (°) | Relative Energy (MMFF94) (kJ/mol) | Relative Energy (DFT B3LYP/6-31G*) (kJ/mol) |

| 1 | 180 (anti) | 180 (anti) | 180 (anti) | 180 (anti) | 0.00 | 0.00 |

| 2 | 180 (anti) | 60 (gauche) | 180 (anti) | 180 (anti) | 3.8 | 3.9 |

| 3 | 60 (gauche) | 180 (anti) | 180 (anti) | 180 (anti) | 4.1 | 4.2 |

| 4 | 180 (anti) | 180 (anti) | 60 (gauche) | 180 (anti) | 3.9 | 4.0 |

| 5 | 60 (gauche) | 60 (gauche) | 180 (anti) | 180 (anti) | 8.5 | 9.1 |

| 6 | 180 (anti) | 0 (eclipsed) | 180 (anti) | 180 (anti) | 20.1 | 22.5 |

Table 1: Illustrative Relative Energies of Selected this compound Conformers.

| Interaction Type | Torsional Strain (kJ/mol) | Steric Strain (kJ/mol) | Total Strain Energy (kJ/mol) |

| H/H eclipsed | 4.0 | 0.0 | 4.0 |

| CH3/H eclipsed | 6.0 | 0.0 | 6.0 |

| CH3/CH3 eclipsed | 11.0 | >3.0 | >14.0 |

| Isopropyl/H eclipsed | 8.0 | >1.0 | >9.0 |

| CH3/CH3 gauche | 0.0 | 3.8 | 3.8 |

| Isopropyl/CH3 gauche | 0.0 | 5.5 | 5.5 |

Table 2: Estimated Strain Energies for Key Interactions in Branched Alkanes.

Visualizations

Caption: Workflow for the computational modeling of molecular conformations.

Caption: Energy relationships between different types of conformers.

Conclusion

The computational modeling of this compound conformations requires a multi-step approach, beginning with a broad conformational search using molecular mechanics, followed by high-accuracy refinement of low-energy structures with quantum mechanics. This hierarchical workflow allows for an efficient and accurate exploration of the molecule's complex potential energy surface. The resulting data on the relative stabilities and geometries of different conformers are invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context. For a deeper understanding of its dynamic behavior, molecular dynamics simulations can provide insights into the transitions between conformational states.

References

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. scribd.com [scribd.com]

- 5. fiveable.me [fiveable.me]

- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 7. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 8. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Review of Branched C11 Alkanes for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24) is an acyclic saturated hydrocarbon with 159 structural isomers.[1] As nonpolar molecules, branched C11 alkanes exhibit a range of physicochemical properties influenced by the degree and position of branching in their carbon skeleton. While generally characterized by low chemical and biological reactivity, these properties make them relevant in the pharmaceutical industry, primarily as inactive ingredients (excipients) and solvents.[1][2][3] This technical guide provides a detailed overview of the synthesis, characterization, and physicochemical properties of branched C11 alkanes, with a focus on their application in drug development.

Physicochemical Properties of Branched C11 Alkanes

The structural diversity of undecane isomers leads to significant variations in their physical properties. A primary determinant of these properties is the extent of branching. Increased branching generally disrupts the intermolecular van der Waals forces, leading to lower boiling and melting points compared to the linear n-undecane.[1][2] Molecular symmetry also plays a role, with more compact and symmetrical isomers often exhibiting different boiling points and melting points.[1][2]

Data Summary

The following tables summarize key physicochemical data for a selection of branched C11 alkane isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186.9 | -57.06 (est.) | 0.741 |

| 2,4-Dimethylnonane | 17302-31-7 | - | - | - |

| 3,3-Dimethylnonane | 17302-18-0 | - | - | - |

| 4,5-Dimethylnonane | 17302-21-5 | - | - | - |

| 3-Ethylnonane | 1639-66-3 | - | - | - |

| 2,2,6-Trimethyloctane | 62016-28-8 | - | - | - |

| 2,5,6-Trimethyloctane | 62016-14-2 | - | - | - |

Synthesis and Characterization of Branched C11 Alkanes

The synthesis of specific branched alkanes can be a multi-step process, often involving the creation of a carbon skeleton with the desired branching, followed by the removal of functional groups.

Experimental Protocol: Synthesis of 4,5-Dimethylnonane

This protocol is based on a documented multi-step synthesis and serves as a representative example for the preparation of a branched C11 alkane.[4]

Step 1: Grignard Addition

-

Apparatus Setup: Assemble oven-dried glassware, including a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Reagent Formation: To the flask, add magnesium turnings and anhydrous diethyl ether. Initiate the reaction by adding a small amount of 2-bromopentane (B28208). Once the reaction begins (indicated by subtle effervescence and a color change), add the remaining 2-bromopentane (dissolved in anhydrous diethyl ether) dropwise to maintain a steady reaction.

-

Reaction with Ketone: After cooling the Grignard reagent, add a solution of hexan-2-one in anhydrous diethyl ether dropwise. The reaction is exothermic and should be controlled by the rate of addition.

-

Workup: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 4,5-dimethylnonan-4-ol.

Step 2: Dehydration of the Tertiary Alcohol

-

Reaction Setup: In a suitable flask, dissolve the crude 4,5-dimethylnonan-4-ol in pyridine.

-

Dehydration: Cool the solution and slowly add phosphorus oxychloride (POCl₃). The reaction is typically stirred overnight at room temperature.

-

Workup: Quench the reaction with ice water and extract the product with a suitable solvent like diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the alkene, 4,5-dimethylnon-4-ene.

Step 3: Hydrogenation of the Alkene

-

Reaction Setup: Dissolve the 4,5-dimethylnon-4-ene in a suitable solvent such as ethanol (B145695) in a flask equipped with a magnetic stirrer.

-

Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.

-

Workup: Upon completion of the reaction (monitored by GC or TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure to obtain the final product, 4,5-dimethylnonane.

Experimental Protocol: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms or equivalent) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M+) for C11H24 is expected at m/z 156. Characteristic fragment ions for alkanes include losses of alkyl groups.

Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup: Attach a small test tube containing the liquid sample to a thermometer. Place a capillary tube, sealed at one end, open-end-down into the sample.

-

Heating: Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. When heating is stopped, the liquid will start to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Density Measurement (Pycnometer Method)

-

Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water and weigh it again at a specific temperature. The density of water at that temperature is known, allowing for the calculation of the pycnometer's volume.

-

Sample Measurement: Dry the pycnometer and fill it with the liquid alkane isomer at the same temperature.

-

Calculation: Weigh the pycnometer with the sample. The mass of the sample is the difference between this weight and the weight of the empty pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[2]

Role in Drug Development

Due to their chemical inertness and non-polar nature, branched C11 alkanes are not known to be involved in specific biological signaling pathways.[2] Their primary role in drug development is as excipients , which are inactive ingredients in pharmaceutical formulations.[3] They can function as:

-

Solvents: Their non-polar nature allows them to dissolve lipophilic active pharmaceutical ingredients (APIs).

-

Emollients and Ointment Bases: In topical formulations, they can provide a greasy or oily consistency and help in the application and absorption of the drug.

-

Viscosity-Modifying Agents: They can be used to adjust the thickness of liquid and semi-solid formulations.

The selection of a specific isomer for a formulation will depend on its unique physicochemical properties, such as its viscosity, boiling point (for volatility), and solubilizing capacity for a particular API.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of a branched C11 alkane.

Logical Relationship in Pharmaceutical Formulation

Caption: Role of a branched C11 alkane as an excipient in a pharmaceutical formulation.

Conclusion

The 159 isomers of undecane represent a vast chemical space with a wide range of physicochemical properties. While their low reactivity precludes them from direct involvement in biological signaling, it makes them suitable candidates for use as excipients in pharmaceutical formulations, where their specific physical properties can be leveraged to improve the delivery and stability of active pharmaceutical ingredients. The synthesis of specific isomers requires targeted multi-step approaches, and their characterization relies on standard analytical techniques such as GC-MS and physical property measurements. For drug development professionals, an understanding of the structure-property relationships of these branched alkanes is crucial for their effective application in formulation science.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-Methyl-4-isopropylheptane via Grignard Reaction and Deoxygenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the synthesis of 2-Methyl-4-isopropylheptane, a saturated alkane. The synthetic strategy employs a two-step process commencing with a Grignard reaction to form a tertiary alcohol, followed by a deoxygenation step to yield the final alkane product. This methodology highlights the utility of organometallic reagents in constructing complex carbon skeletons and subsequent functional group manipulation.

The synthesis begins with the preparation of a Grignard reagent, isopropylmagnesium bromide, from 2-bromopropane (B125204) and magnesium metal.[1][2] This organometallic compound then acts as a nucleophile, attacking the carbonyl carbon of 5-methyl-2-hexanone (B1664664) to form the tertiary alcohol, 2-methyl-4-isopropylheptan-4-ol.[3][4] Due to the stability of tertiary alcohols, a robust deoxygenation method is required. The Barton-McCombie deoxygenation offers a reliable method for removing the hydroxyl group.[5][6] This involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical-initiated reduction to the alkane.[7]

Materials and Methods

Reagents:

-

2-Bromopropane (≥99%)

-

Magnesium turnings (≥99.5%)

-

Iodine (crystal)

-

Anhydrous diethyl ether (≥99.7%)

-

5-Methyl-2-hexanone (≥98%)[8]

-

Ammonium (B1175870) chloride (≥99.5%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Carbon disulfide (≥99.9%)

-

Methyl iodide (≥99%)

-

Tributyltin hydride (≥97%)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (B28343) (anhydrous, ≥99.8%)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium fluoride

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocols

Part 1: Synthesis of 2-Methyl-4-isopropylheptan-4-ol via Grignard Reaction

1.1 Preparation of Isopropylmagnesium Bromide

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen. Magnesium turnings (1.2 equiv.) and a small crystal of iodine are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromopropane (1.0 equiv.) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the 2-bromopropane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of bubbles. The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.[4] The resulting Grignard reagent is a grayish solution.

1.2 Grignard Reaction with 5-Methyl-2-hexanone

The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-2-hexanone (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel.[4] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

1.3 Work-up and Purification

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4] The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-4-isopropylheptan-4-ol. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Deoxygenation of 2-Methyl-4-isopropylheptan-4-ol

2.1 Formation of the Xanthate Ester

The purified 2-methyl-4-isopropylheptan-4-ol (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried round-bottom flask under a nitrogen atmosphere. The solution is cooled in an ice bath, and sodium hydride (1.2 equiv., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 1 hour. The flask is then cooled again in an ice bath, and carbon disulfide (1.5 equiv.) is added dropwise. The reaction is stirred for an additional 2 hours at room temperature. Finally, methyl iodide (1.5 equiv.) is added dropwise at 0 °C, and the mixture is stirred overnight at room temperature.[7] The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.

2.2 Barton-McCombie Deoxygenation

The crude xanthate ester is dissolved in anhydrous toluene. Tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN are added.[7] The reaction mixture is heated to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

2.3 Work-up and Purification

The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure. The residue is dissolved in acetonitrile (B52724), and the solution is washed with hexane (B92381) to remove the tin byproducts. The acetonitrile layer is concentrated. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Products

| Step | Reactants | Product | Expected Yield (%) | Physical State |

| 1.2 | Isopropylmagnesium bromide, 5-Methyl-2-hexanone | 2-Methyl-4-isopropylheptan-4-ol | 75-85 | Colorless oil |

| 2.2 | 2-Methyl-4-isopropylheptan-4-ol xanthate, Bu₃SnH, AIBN | This compound | 70-80 | Colorless liquid |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Multiplets and doublets in the region of δ 0.8-1.0 ppm corresponding to the various methyl groups. Multiplets in the region of δ 1.1-1.8 ppm corresponding to the methylene (B1212753) and methine protons. |

| ¹³C NMR (CDCl₃) | Resonances in the aliphatic region (δ 10-50 ppm) corresponding to the different carbon atoms of the alkane chain. |

| IR (neat) | C-H stretching vibrations around 2850-2960 cm⁻¹, C-H bending vibrations around 1370-1470 cm⁻¹. Absence of a broad O-H stretch around 3300 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 156. Further fragmentation peaks corresponding to the loss of alkyl groups. |

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Grignard reaction step.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 8. 5-Methyl-2-hexanone for synthesis 110-12-3 [sigmaaldrich.com]

Unsuitability of the Wurtz Reaction for Asymmetric Alkane Synthesis: A Superior Approach with Corey-House Synthesis

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of asymmetric alkanes is a fundamental process in organic chemistry, with broad applications in drug discovery and materials science. While the Wurtz reaction is a well-known method for forming carbon-carbon bonds, it is notoriously unsuitable for the preparation of asymmetric alkanes. This application note elucidates the limitations of the Wurtz reaction in this context and presents the Corey-House synthesis as a vastly superior and more reliable alternative. Detailed experimental protocols for both methods are provided to illustrate their respective outcomes, alongside a quantitative comparison of product distributions.

Introduction

The Wurtz reaction, developed by Charles Adolphe Wurtz in 1855, involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane. While effective for the synthesis of symmetric alkanes, the reaction fails when applied to the preparation of asymmetric alkanes, leading to a mixture of products that are challenging and often impractical to separate.[1][2][3][4] This limitation significantly curtails its utility in complex organic synthesis where structural precision is paramount.

In contrast, the Corey-House synthesis, developed in the 1960s, offers a highly efficient and selective method for the synthesis of asymmetric alkanes.[2][5] This method utilizes a lithium dialkylcuprate reagent (Gilman reagent) to couple with an alkyl halide, providing excellent yields of the desired asymmetric product with minimal side-product formation.[2] This application note will detail the mechanistic pitfalls of the Wurtz reaction for asymmetric synthesis and provide a comprehensive overview and protocol for the more effective Corey-House synthesis.

Wurtz Reaction: A Flawed Approach for Asymmetric Alkanes

The primary drawback of the Wurtz reaction for synthesizing asymmetric alkanes lies in its reaction mechanism. When two different alkyl halides (R-X and R'-X) are treated with sodium metal, a mixture of three different alkanes is invariably produced: a symmetric alkane from the coupling of two R groups (R-R), a symmetric alkane from the coupling of two R' groups (R'-R'), and the desired asymmetric alkane (R-R').[1][3]

For instance, the reaction of methyl bromide and ethyl bromide with sodium metal yields a mixture of ethane, propane, and butane.[1] The separation of these alkanes is exceedingly difficult due to their similar boiling points, rendering the Wurtz reaction an inefficient method for obtaining pure asymmetric alkanes.[3]

Mechanism of Undesired Product Formation

The Wurtz reaction is believed to proceed through either a free radical or an organometallic intermediate pathway. In both scenarios, the reactive intermediates generated from both alkyl halides can react indiscriminately, leading to the observed product mixture.

-

Free Radical Mechanism: Sodium metal donates an electron to the alkyl halide, forming an alkyl radical. These radicals can then combine in three possible ways, as illustrated in the reaction of methyl bromide and ethyl bromide.

-

Organometallic Mechanism: An organosodium reagent is formed, which then acts as a nucleophile, attacking another molecule of alkyl halide. When two different organosodium reagents and two different alkyl halides are present, all possible cross-reactions can and do occur.

Corey-House Synthesis: The Preferred Method

The Corey-House synthesis overcomes the limitations of the Wurtz reaction by employing a more controlled and selective reaction pathway. This method involves three key steps:

-

Formation of an Alkyllithium Reagent: An alkyl halide is reacted with lithium metal in a suitable solvent (e.g., dry ether) to form an alkyllithium reagent (R-Li).

-

Formation of a Gilman Reagent: The alkyllithium reagent is then treated with a copper(I) halide (typically CuI) to form a lithium dialkylcuprate, also known as a Gilman reagent (R₂CuLi).[2]

-

Coupling with a Second Alkyl Halide: The Gilman reagent is subsequently reacted with a second, different alkyl halide (R'-X) to yield the desired asymmetric alkane (R-R').[2][5]

The key to the success of the Corey-House synthesis is the controlled nature of the Gilman reagent. Unlike the highly reactive intermediates of the Wurtz reaction, the lithium dialkylcuprate is a softer nucleophile and selectively attacks the second alkyl halide, leading to a clean coupling reaction with high yields of the asymmetric product.[2]

Data Presentation: Wurtz vs. Corey-House

The following table quantitatively illustrates the stark difference in product distribution between the Wurtz reaction and the Corey-House synthesis for the preparation of an asymmetric alkane.

| Reaction Method | Reactants | Desired Product | Product Distribution (Hypothetical Yields) |

| Wurtz Reaction | Methyl Bromide + Ethyl Bromide + Na | Propane | Ethane (~25%), Propane (~50%) , Butane (~25%) |

| Corey-House Synthesis | Lithium Dimethylcuprate + Ethyl Bromide | Propane | Propane (>95%) , Ethane (<5%), Butane (<1%) |

Table 1: Comparative product distribution for the synthesis of propane.

Experimental Protocols

Protocol 1: Wurtz Reaction for the Attempted Synthesis of Propane

Objective: To demonstrate the formation of a product mixture in the Wurtz reaction when using two different alkyl halides.

Materials:

-

Methyl bromide (in diethyl ether solution)

-

Ethyl bromide

-

Sodium metal, clean and dry

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with finely cut sodium metal (2.3 g, 0.1 mol) suspended in anhydrous diethyl ether (50 mL).

-

A mixture of methyl bromide (4.7 g, 0.05 mol) and ethyl bromide (5.5 g, 0.05 mol) is prepared in the dropping funnel.

-

The mixture of alkyl halides is added dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.

-

The reaction is then cooled, and the excess sodium is carefully quenched by the slow addition of ethanol.

-

The ethereal solution is decanted from the sodium salts, and the product mixture is analyzed by gas chromatography.

Expected Outcome: The GC analysis will show the presence of three major products: ethane, propane, and butane, confirming the unsuitability of the method for clean asymmetric alkane synthesis.

Protocol 2: Corey-House Synthesis of 2-Methylpentane (B89812)

Objective: To synthesize the asymmetric alkane 2-methylpentane in high yield and purity.

Materials:

-

Isopropyl bromide

-

Lithium metal

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of Isopropyllithium (B161069)

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place lithium wire (1.4 g, 0.2 mol) cut into small pieces in anhydrous diethyl ether (100 mL).

-

Cool the flask in an ice bath and add isopropyl bromide (12.3 g, 0.1 mol) dropwise with stirring over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of isopropyllithium is indicated by the disappearance of lithium metal and the formation of a clear to slightly cloudy solution.

Step 2: Preparation of Lithium Diisopropylcuprate (Gilman Reagent)

-

In a separate flame-dried flask under nitrogen, prepare a suspension of copper(I) iodide (9.5 g, 0.05 mol) in anhydrous diethyl ether (50 mL).

-

Cool this suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared isopropyllithium solution from Step 1 to the CuI suspension via a cannula with vigorous stirring. The reaction is complete when the yellow color of the cuprate (B13416276) forms.

Step 3: Coupling Reaction to form 2-Methylpentane

-

To the freshly prepared lithium diisopropylcuprate solution at -78 °C, add 1-bromopropane (12.3 g, 0.1 mol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-